molecular formula C15H11Cl2N3S B2737071 3-(2,4-Dichlorophenyl)-1-methyl-4-phenyl-1,2,4-triazoline-5-thione CAS No. 1274903-93-3

3-(2,4-Dichlorophenyl)-1-methyl-4-phenyl-1,2,4-triazoline-5-thione

Cat. No. B2737071
CAS RN: 1274903-93-3
M. Wt: 336.23
InChI Key: YXICENPHRXRLLS-UHFFFAOYSA-N
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Description

The description of a chemical compound usually includes its IUPAC name, common names, and structural formula. It may also include its appearance, odor, and other physical characteristics .


Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .


Molecular Structure Analysis

This involves determining the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Chemical Reactions Analysis

This involves studying the chemical reactions involving the compound. It includes understanding the reaction mechanism, the conditions required for the reaction, and the products formed .


Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, molar mass, and specific rotation .

Scientific Research Applications

Coordination Compounds

Research on cuprous bis-phenanthroline coordination compounds, which share a thematic relevance with triazoline derivatives due to their complex formation and charge transfer properties, indicates the significance of substituent effects on the stability and excited states of these compounds. These studies contribute to understanding the photophysical properties of coordination compounds, potentially informing the design of materials with specific optical properties (Scaltrito et al., 2000).

Antioxidant Capacity Assays

The ABTS/PP Decolorization Assay is used to evaluate antioxidant capacity, highlighting the reaction pathways of antioxidants with radical cations. This assay and its analytical framework can be essential for assessing the antioxidant properties of various compounds, including those related to 3-(2,4-Dichlorophenyl)-1-methyl-4-phenyl-1,2,4-triazoline-5-thione, underscoring the importance of understanding the mechanisms of antioxidant activity (Ilyasov et al., 2020).

Environmental Impact Assessments

Studies evaluating the environmental impacts of organochlorine compounds, such as chlorophenols and their derivatives, offer insights into toxicity, persistence, and bioaccumulation potential. These aspects are crucial for assessing the environmental safety and regulatory compliance of chemical compounds, including triazoline derivatives (Krijgsheld & Gen, 1986).

Treatment of Pollutants

Research on the enzymatic treatment of organic pollutants with redox mediators has demonstrated the potential for effective degradation of recalcitrant compounds. This approach could be relevant for the environmental management of waste products associated with the synthesis and use of triazoline derivatives, indicating pathways for mitigating the environmental impact of such chemicals (Husain & Husain, 2007).

Mechanism of Action

For biologically active compounds, the mechanism of action describes how the compound affects a living organism at the molecular level .

Safety and Hazards

This involves studying the toxicity, flammability, and environmental impact of the compound. Material safety data sheets (MSDS) often provide this information .

Future Directions

This involves discussing potential applications and areas of future research for the compound .

properties

IUPAC Name

5-(2,4-dichlorophenyl)-2-methyl-4-phenyl-1,2,4-triazole-3-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl2N3S/c1-19-15(21)20(11-5-3-2-4-6-11)14(18-19)12-8-7-10(16)9-13(12)17/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXICENPHRXRLLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=S)N(C(=N1)C2=C(C=C(C=C2)Cl)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl2N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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